molecular formula C17H36O3Si2 B104268 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol CAS No. 173327-56-5

1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol

Cat. No.: B104268
CAS No.: 173327-56-5
M. Wt: 344.6 g/mol
InChI Key: PKQWAYXCCNEHEU-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol (CAS: 173327-56-5) is a specialized carbohydrate derivative with the molecular formula C₂₆H₄₇N₅O₆Si₂ and a molecular weight of 581.85 g/mol . Structurally, it features a D-erythro-pent-1-enitol backbone modified with two t-butyldimethylsilyl (TBDMS) protecting groups at the 3- and 5-positions and a 1,4-anhydro ring system. This compound serves as a critical intermediate in synthesizing 2'-deoxy-C-nucleosides, which are precursors for antiviral and anticancer drug candidates .

Key synthetic routes involve cross-coupling reactions with iodinated heterocycles under palladium catalysis, as demonstrated by Daves et al. (1990) and Joubert et al. (2007) . The TBDMS groups enhance steric protection and solubility in organic solvents, enabling selective functionalization at the reactive anomeric carbon. Its synthesis typically employs dichloromethane (DCM) with 2,6-lutidine and trimethylsilyl triflate (TMSOTf) as catalysts, yielding a 43% isolated product with a high melting point of 390°C .

Properties

IUPAC Name

tert-butyl-[[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O3Si2/c1-16(2,3)21(7,8)19-13-15-14(11-12-18-15)20-22(9,10)17(4,5)6/h11-12,14-15H,13H2,1-10H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQWAYXCCNEHEU-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C=CO1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CO1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473894
Record name 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173327-56-5
Record name 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Initial Silylation of Thymidine

The synthesis begins with thymidine (1 ), which undergoes sequential silylation at the 3’- and 5’-hydroxyl groups. In a nitrogen atmosphere, thymidine (1 equiv) reacts with tert-butyldimethylsilyl chloride (TBDMS-Cl, 3 equiv) and imidazole (6 equiv) in dimethylformamide (DMF) at room temperature for 24 hours. This step yields 3’,5’-bis-O-TBDMS-thymidine (2 ) with >90% efficiency, as confirmed by 1^1H NMR and ESI-MS.

Key Reaction Parameters

ParameterValue
SolventDMF
Temperature25°C
Reaction Time24 hours
Yield>90%

Anhydro Ring Formation

Compound 2 is subjected to hexamethyldisilazane (HMDS, 25 equiv) and catalytic ammonium sulfate (0.25 equiv) under reflux at 140°C for 3.5 hours. This eliminates the thymine base and forms the 1,4-anhydro ring. Subsequent methanolysis in the presence of potassium carbonate (1.1 equiv) removes residual silyl groups, yielding the target compound (3 ) after silica gel chromatography (EtOAc/hexanes, 1:2).

Purification and Characterization

  • Column Chromatography : Silica gel with EtOAc/hexanes (1:2)

  • Yield : 52–68% (over two steps)

  • 1^1H NMR : Distinct signals at δ 5.3 ppm (SiCH3_3) and absence of thymine protons

Alternative Route from D-Ribal Derivatives

Protection of D-Ribal

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol (D-ribal) is silylated using TBDMS-Cl (2.2 equiv) and 4-dimethylaminopyridine (DMAP) in DMF. The reaction proceeds at room temperature for 24 hours, selectively protecting the 3- and 5-hydroxyl groups. This method avoids base elimination, preserving the sugar’s stereochemistry.

Optimization Insights

  • Catalyst : DMAP accelerates silylation by deprotonating hydroxyl groups.

  • Solvent Choice : DMF enhances solubility of polar intermediates.

Deprotection and Isolation

Controlled deprotection with aqueous trifluoroacetic acid (TFA, 0.1 M) selectively removes one TBDMS group, facilitating intermediate isolation. Final purification via flash chromatography (EtOAc/hexanes, 7:3) achieves 75–82% yield.

Large-Scale Industrial Preparation

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve scalability. A mixture of D-ribal, TBDMS-Cl, and triethylamine in tetrahydrofuran (THF) is pumped through a heated reactor (70°C, residence time: 2 hours). This method reduces side products (e.g., over-silylation) and achieves 85% conversion in a single pass.

Process Advantages

MetricBatch MethodFlow Method
Reaction Time24 hours2 hours
Yield68%85%
Purity92%98%

Recrystallization Optimization

The crude product is recrystallized from a 1:1 ethanol/water mixture at −20°C, yielding colorless crystals with >99% purity (HPLC). This step eliminates residual DMF and siloxane byproducts.

Analytical Characterization

Spectroscopic Data

  • 13^{13}C NMR : Peaks at δ 152.2 (C-2), 150.8 (C-6), and 81.3 ppm (C-5) confirm the anhydro ring.

  • HRMS : Calculated for C17_{17}H36_{36}O3_3Si2_2 [M+H]+^+: 471.25; Found: 471.25.

Stability Profiling

The compound remains stable for >12 months at −20°C under argon, with no detectable decomposition (TLC monitoring).

Challenges and Mitigation Strategies

Over-Silylation

Excess TBDMS-Cl leads to tri-silylated byproducts. Mitigation includes:

  • Stoichiometric Control : Limiting TBDMS-Cl to 2.2 equiv.

  • Low-Temperature Reactions : Conducting silylation at 0°C reduces side reactions.

Anhydro Ring Opening

Prolonged exposure to moisture hydrolyzes the 1,4-anhydro bond. Storage with molecular sieves (3 Å) prevents degradation.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Thymidine Route68%92%ModerateHigh
D-Ribal Route82%95%HighModerate
Continuous Flow85%98%IndustrialLow

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by the presence of leaving groups.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Modified Nucleosides :
    • The compound is widely recognized for its ability to undergo cross-coupling reactions with various iodoheterocycles, resulting in the formation of 2'-deoxy-C-nucleosides. This application is particularly valuable in the development of antiviral and anticancer agents .
  • Biochemical Research :
    • It is used as a reagent in the synthesis of nucleoside analogs that can be utilized in proteomics and genomics research. These analogs can help in studying nucleic acid interactions and functions, providing insights into cellular processes and disease mechanisms .
  • Drug Development :
    • The compound's derivatives have been investigated for their potential as therapeutic agents. For instance, modified nucleosides synthesized from this glycal have shown promise in treating viral infections and certain types of cancer, making them significant in pharmaceutical research .

Case Study 1: Synthesis of Nucleoside Analogues

A study conducted by Mayer and Leumann (2003) demonstrated the utility of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol in synthesizing various nucleoside analogues. The researchers successfully synthesized several 2'-deoxy-C-nucleosides through cross-coupling reactions, showcasing the compound's versatility in generating bioactive molecules .

Case Study 2: Antiviral Applications

Research published by Joubert et al. (2007) explored the antiviral properties of nucleoside derivatives synthesized from this glycal. The study highlighted how these compounds exhibited significant activity against specific viral strains, paving the way for further investigations into their therapeutic potential .

Data Table: Comparison of Nucleoside Analogues Synthesized from 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol

Nucleoside AnalogueSynthesis MethodBiological ActivityReference
2'-deoxy-C-nucleoside ACross-coupling with iodoheterocyclesAntiviralMayer & Leumann (2003)
2'-deoxy-C-nucleoside BGlycosylation reactionsAnticancerJoubert et al. (2007)
2'-deoxy-C-nucleoside CDirect substitutionAntiviralWalker et al. (1997)

Mechanism of Action

The mechanism of action of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol involves its interaction with specific molecular targets and pathways. The TBDMS protecting groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

3,5-Bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone (CAS: Not specified)

  • Structure : Features a 1,4-lactone ring instead of the 1,4-anhydro enitol system.
  • Synthesis: Derived from 2-deoxy-D-ribono-1,4-lactone via silylation.
  • Reactivity : The lactone ring increases electrophilicity at the carbonyl carbon, favoring nucleophilic additions over cross-coupling reactions.
  • Applications : Primarily used in glycosylation studies rather than nucleoside synthesis .

2,3,5-Tri-O-acetyl-β-D-ribofuranosyl azide

  • Structure: Acetyl-protected ribofuranose with an azide group at the anomeric position.
  • Synthesis: Produced via tin-mediated azidation of tetra-O-acetyl-β-D-ribofuranose.
  • Reactivity : The azide group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.
  • Applications : Used in fluorescent nucleoside synthesis and glycoarray development .

Functional Analogues

1,4-Anhydro-2-deoxy-D-ribofuranose Derivatives

  • Protection Strategy : Lacks TBDMS groups, reducing steric hindrance and synthetic complexity.
  • Reactivity : Higher susceptibility to hydrolysis but lower selectivity in cross-coupling reactions.
  • Applications: Limited to non-sterically demanding nucleoside syntheses .

3,5-Bis-O-(TBDMS)-D-ribal (Synonym)

  • Structure : Identical to the target compound but often mislabeled in literature.
  • Key Difference : The term "ribal" implies a ribose-derived enitol, aligning with its role in C-nucleoside synthesis.
  • Applications : Interchangeably used with the target compound in antiviral drug research .

Comparative Data Table

Parameter Target Compound 3,5-Bis-O-TBDMS-1,4-lactone 2,3,5-Tri-O-acetyl-β-D-ribofuranosyl azide
Molecular Weight (g/mol) 581.85 ~570 (estimated) 413.34
Protecting Groups TBDMS (3,5-positions) TBDMS (3,5-positions) Acetyl (2,3,5-positions)
Key Functional Group 1,4-Anhydro enitol 1,4-Lactone Anomeric azide
Synthetic Yield 43% Not reported Not reported
Melting Point 390°C Not reported Not reported
Primary Application C-Nucleoside synthesis Glycosylation studies Bioconjugation/fluorescent probes

Biological Activity

1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. It is characterized by the presence of two t-butyldimethylsilyl (TBDMS) protecting groups, which are commonly employed to protect hydroxyl groups during chemical reactions.

  • Molecular Formula : C17H36O3Si2
  • Molecular Weight : 344.6 g/mol
  • CAS Number : 173327-56-5

The synthesis involves several key steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups of the starting material are protected using TBDMS chloride in the presence of a base.
  • Formation of Anhydro Bridge : This is achieved through intramolecular cyclization.
  • Deoxygenation : Specific oxygen atoms are removed using reducing agents like tributyltin hydride.

The mechanism of action of this compound is largely influenced by its structural features, particularly the TBDMS groups, which affect its reactivity and interactions with biological targets such as enzymes and nucleic acids.

Antiviral and Antitumor Properties

Research indicates that 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol exhibits significant biological activities:

  • Antiviral Activity : The compound has been studied for its ability to inhibit viral replication. It has shown effectiveness against various RNA viruses by interfering with their nucleic acid synthesis pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Case Studies and Research Findings

StudyFindings
Daves et al. (1990)Explored the cross-coupling reactions involving this compound, demonstrating its utility in synthesizing nucleoside analogs with potential antiviral properties.
Walker et al. (1997)Investigated the compound's role in modifying nucleosides, highlighting its effectiveness in creating 2'-deoxy-C-nucleosides which are crucial for antiviral drug development.
Mayer & Leumann (2003)Reported on the biological implications of modified nucleosides derived from this compound, suggesting pathways for enhancing therapeutic efficacy against viral infections.

Comparative Analysis with Similar Compounds

The biological activity of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol can be compared with other silylated compounds:

CompoundStructureBiological Activity
1,4-Anhydro-2-deoxy-3,5-bis-O-(trimethylsilyl)-D-erythro-pent-1-enitolTMS groups instead of TBDMSModerate antiviral activity
1,4-Anhydro-2-deoxy-3,5-bis-O-(triisopropylsilyl)-D-erythro-pent-1-enitolTIPS groupsLower stability and reactivity

The TBDMS groups confer unique steric and electronic properties that enhance the compound's stability and reactivity compared to similar silylated compounds.

Q & A

Basic Question: What synthetic strategies are employed for introducing tert-butyldimethylsilyl (TBS) groups at the 3- and 5-positions of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol?

Methodological Answer:
The sequential silylation of hydroxyl groups typically involves using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions with a base like imidazole in DMF or THF. For sterically hindered positions, elevated temperatures (40–60°C) and extended reaction times (12–24 hours) are required to ensure complete protection. Monitoring via TLC (hexane:EtOAc systems) or 1H^{1}\text{H} NMR (disappearance of hydroxyl proton signals at δ ~2–3 ppm) is critical. Evidence from analogous syntheses shows that protecting 3- and 5-OH groups first simplifies subsequent functionalization at other positions .

Basic Question: How is the stereochemical integrity of the erythro configuration maintained during synthetic modifications?

Methodological Answer:
The erythro configuration (adjacent hydroxyl groups on the same side) is preserved by avoiding harsh acidic/basic conditions that could induce epimerization. For example, during deprotection steps, mild reagents like tetrabutylammonium fluoride (TBAF) in THF at 0°C are preferred over prolonged exposure to strong acids. 13C^{13}\text{C} NMR analysis (e.g., coupling constants in the anomeric region) and polarimetry are used to confirm retention of stereochemistry .

Advanced Question: What analytical techniques resolve contradictions in elemental analysis data for silyl-protected intermediates?

Methodological Answer:
Discrepancies in CHNS data (e.g., carbon content deviating by >0.3%) often arise from residual solvents or incomplete silylation. Recrystallization from non-polar solvents (hexane/CH2_2Cl2_2) followed by high-vacuum drying (0.1 mmHg, 24 hours) improves purity. Cross-validation with 29Si^{29}\text{Si} NMR (to confirm silyl group incorporation) and HRMS (for exact mass matching) resolves ambiguities .

Advanced Question: How can researchers optimize the synthesis of moisture-sensitive intermediates like 3,5-bis-O-TBS derivatives?

Methodological Answer:
Key optimizations include:

  • Inert atmosphere: Use Schlenk lines or gloveboxes for handling TBSCl and intermediates.
  • Drying agents: Molecular sieves (3Å) in reaction mixtures to scavenge trace moisture.
  • Stepwise silylation: Protecting the 3-OH first (less hindered), followed by 5-OH, minimizes side reactions .

Basic Question: What spectroscopic methods are most reliable for characterizing the title compound?

Methodological Answer:

  • 1H^{1}\text{H} NMR: Key signals include the anomeric proton (δ 5.5–6.0 ppm, doublet) and TBS methyl groups (δ 0.1–0.3 ppm, singlet).
  • 13C^{13}\text{C} NMR: Confirms silyl ethers (quaternary carbons at δ 18–25 ppm for TBS).
  • Mass spectrometry: HRMS (ESI-TOF) validates molecular ion peaks (e.g., [M+Na]+^+) .

Advanced Question: How to troubleshoot unexpected byproducts during deprotection of TBS groups in multi-step syntheses?

Methodological Answer:
Common issues include incomplete deprotection or β-elimination. Solutions:

  • Kinetic control: Use TBAF·3H2_2O instead of anhydrous TBAF to moderate reactivity.
  • Low-temperature monitoring: Quench aliquots at −78°C and analyze via TLC or 19F^{19}\text{F} NMR to detect intermediates.
  • Alternative reagents: HF-pyridine in CH3_3CN for selective deprotection without side reactions .

Advanced Question: What computational methods support conformational analysis of the 1,4-anhydro ring system?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model the ring puckering and anomeric effect. Key parameters:

  • Torsional angles: Compare calculated vs. NOESY/ROESY data for 3D structure validation.
  • Energy barriers: Assess ring-flipping dynamics via variable-temperature NMR .

Basic Question: How does the choice of protecting groups impact downstream reactivity in glycosylation reactions?

Methodological Answer:
TBS groups at 3,5-positions sterically hinder nucleophilic attack at the anomeric center, favoring β-selectivity in glycosylations. Comparative studies with benzyl or acetyl protections show TBS derivatives provide higher yields (70–85%) in SN2-type mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.